2-Ethyl-3-hydroxyanthra-9,10-quinone
Description
2-Ethyl-3-hydroxyanthra-9,10-quinone (IUPAC: 2-ethyl-3-hydroxyanthracene-9,10-dione) is a substituted anthraquinone derivative characterized by an ethyl group at position 2 and a hydroxyl group at position 3 of the anthracene backbone. Anthraquinones are aromatic diketones widely studied for their applications in dyes, pharmaceuticals, and environmental chemistry.
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26g/mol |
IUPAC Name |
2-ethyl-3-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-2-9-7-12-13(8-14(9)17)16(19)11-6-4-3-5-10(11)15(12)18/h3-8,17H,2H2,1H3 |
InChI Key |
UVDVUCRPULRJMD-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
2-Amino-3-hydroxyanthra-9,10-quinone
- Structure: Amino (position 2) and hydroxyl (position 3) groups.
- Properties: The amino group increases polarity and reactivity, enabling participation in condensation reactions (e.g., dye synthesis). The hydroxyl group provides acidity (pKa ~8–10), facilitating deprotonation in basic conditions .
- Applications: Used in dye synthesis due to its ability to form stable chromophores via amino-quinone interactions .
Anthracene-9,10-quinone
- Structure: Unsubstituted anthraquinone core.
- Properties : Lacks functional groups, resulting in lower solubility in polar solvents. Exhibits strong UV absorption (λmax ~250–400 nm) due to the conjugated diketone system .
- Applications : Found in microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) and as a precursor in environmental degradation studies .
1-Hydroxyanthra-9,10-quinone
- Structure : Hydroxyl group at position 1.
- Properties : The hydroxyl group induces a "bowed" molecular conformation (fold angle ~8.6°), affecting crystal packing and metal-ligand interactions in coordination complexes .
Dye Chemistry
- 2-Ethyl-3-hydroxyanthra-9,10-quinone: The ethyl group may enhance lightfastness in vat dyes, while the hydroxyl group enables mordanting with metal ions (e.g., Al³⁺, Fe³⁺) for textile applications .
- 2-Amino-3-hydroxyanthra-9,10-quinone: Used in heterocyclic dye synthesis (e.g., quinoxalines), leveraging amino-quinone conjugation for color stability .
Bioactivity
- Anthracene-9,10-quinone: Exhibits moderate antimicrobial activity against Gram-positive bacteria and fungi but is less potent than 8-hydroxyquinoline .
- This compound: Predicted to have enhanced bioactivity due to ethyl-driven lipophilicity, though direct studies are lacking. Hydroxyl groups may confer antioxidant or pro-oxidant effects in photodynamic therapy .
Comparative Data Table
| Compound | Substituents | λmax (nm) | Key Applications | Bioactivity |
|---|---|---|---|---|
| 2-Ethyl-3-hydroxyanthraquinone | 2-Ethyl, 3-Hydroxy | Data Unavailable | Dyes, Pharmaceuticals | Potential antimicrobial |
| 2-Amino-3-hydroxyanthraquinone | 2-Amino, 3-Hydroxy | 274, 380, 498 | Dye synthesis | Moderate antimicrobial |
| Anthracene-9,10-quinone | None | 250–400 | Environmental studies | Antimicrobial |
| 1-Hydroxyanthra-9,10-quinone | 1-Hydroxy | 264 | Coordination chemistry | Singlet oxygen production |
| Naphtho[2,3-f]quinoxaline-3a | Heterocyclic extension | 498 | High-tech dyes | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
